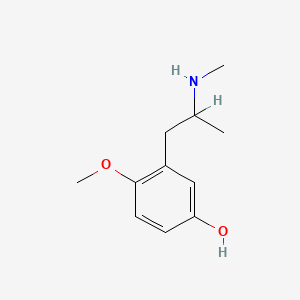

5-Hydroxymethoxyphenamine

Descripción

5-Hydroxymethoxyphenamine (5HMP) is a primary metabolite of methoxyphenamine (MPA), a β-adrenergic agonist used clinically for bronchodilation. It is formed via CYP2D6-mediated aromatic ring hydroxylation at the 5-position of the phenyl ring during MPA metabolism . Unlike other metabolites, 5HMP exhibits unique pharmacokinetic properties, such as pH-independent urinary excretion, making it a critical marker for distinguishing metabolic pathways .

Key characteristics of 5HMP:

- Metabolic Origin: Derived from MPA through hydroxylation.

Propiedades

Número CAS |

61866-76-0 |

|---|---|

Fórmula molecular |

C11H17NO2 |

Peso molecular |

195.26 g/mol |

Nombre IUPAC |

4-methoxy-3-[2-(methylamino)propyl]phenol |

InChI |

InChI=1S/C11H17NO2/c1-8(12-2)6-9-7-10(13)4-5-11(9)14-3/h4-5,7-8,12-13H,6H2,1-3H3 |

Clave InChI |

MJHSFKIGFVIAFL-UHFFFAOYSA-N |

SMILES |

CC(CC1=C(C=CC(=C1)O)OC)NC |

SMILES canónico |

CC(CC1=C(C=CC(=C1)O)OC)NC |

Otros números CAS |

98603-86-2 |

Sinónimos |

5-HMP 5-hydroxymethoxyphenamine |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethoxyphenamine typically involves the hydroxylation of methoxyphenamine. This process can be catalyzed by enzymes such as CYP2D6 in vitro . The reaction conditions often include the use of human cytochrome P450 isozyme preparations, which aid in the identification of possible in vivo metabolites .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using similar enzymatic processes as those used in laboratory settings, ensuring the reaction conditions are optimized for maximum yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxymethoxyphenamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to other oxidized forms.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: This compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities and properties.

Aplicaciones Científicas De Investigación

5-Hydroxymethoxyphenamine has several scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of methoxyphenamine and related compounds.

Industry: It may have applications in the development of new drugs and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-Hydroxymethoxyphenamine involves its interaction with β-adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins . This interaction leads to various physiological effects, including bronchodilation and anti-inflammatory responses .

Comparación Con Compuestos Similares

O-Desmethylmethoxyphenamine (ODMP)

- Metabolic Pathway : Formed via O-demethylation of MPA, catalyzed by CYP2D6 .

- Pharmacological Activity : Retains β-adrenergic activity but with reduced potency compared to MPA.

- Urinary Excretion : Highly pH-dependent; excretion increases under acidic conditions .

- Diagnostic Utility: Preferred for phenotyping CYP2D6 activity due to its pH-sensitive excretion profile .

N-Desmethylmethoxyphenamine

5HMP Isomer (Unnamed Ring-Hydroxylated Metabolite)

- Metabolic Pathway: A novel CYP2D6-catalyzed metabolite structurally isomeric to 5HMP .

- Biological Role : Pharmacological activity remains uncharacterized.

- Excretion Profile: Unknown, but hypothesized to share pH-independent excretion with 5HMP due to structural similarities.

2-Hydroxyamphetamine

- Metabolic Pathway: Minor metabolite of MPA in fungal models (e.g., C. bainieri), formed alongside 5HMP .

Comparative Data Table

Key Research Findings

Metabolic Stability : 5HMP is resistant to urinary pH variations, unlike ODMP and N-desmethyl-MPA, which exhibit increased excretion under acidic conditions .

Enzyme Specificity : CYP2D6 exclusively catalyzes 5HMP formation, with complete inhibition by quinidine .

Species-Specific Metabolism: Fungal models produce 5HMP as a minor metabolite, emphasizing divergent metabolic pathways across species .

Diagnostic Relevance: ODMP is superior to 5HMP for CYP2D6 phenotyping due to its pH-dependent excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.